DMTr-LNA-U-3-CED-Phosphora

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

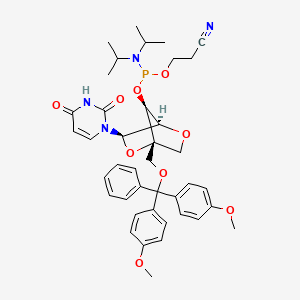

3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36+,37-,39-,54?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCIJWWVBQZMMI-PUIMFIDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N4O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Structure and Utility of DMTr-LNA-U-3-CED-Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMTr-LNA-U-3-CED-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides. We will delve into its chemical structure, quantitative properties, and the experimental protocols for its application, offering valuable insights for researchers in the fields of genomics, diagnostics, and therapeutics.

Core Chemical Identity

DMTr-LNA-U-3-CED-Phosphoramidite is a xeno-nucleic acid monomer used in the chemical synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The "LNA" designation signifies the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the sugar in a C3'-endo conformation. This conformational rigidity significantly enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.

The key components of this phosphoramidite (B1245037) are:

-

DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. It prevents unwanted reactions at this position during oligonucleotide synthesis and is removed at the beginning of each coupling cycle.

-

LNA-U: The core of the molecule, consisting of a uracil (B121893) nucleobase attached to a ribose sugar that is conformationally locked by a 2'-O, 4'-C methylene bridge.

-

CED (Cyanoethyl): A protecting group on the phosphorus atom of the phosphoramidite moiety.

-

Phosphoramidite: The reactive group at the 3'-position that enables the sequential addition of nucleotide monomers to a growing oligonucleotide chain during solid-phase synthesis.

Below is a schematic representation of the DMTr-LNA-U-3-CED-Phosphoramidite structure, highlighting its principal functional moieties.

Caption: Schematic of DMTr-LNA-U-3-CED-Phosphoramidite.

Quantitative Data Summary

The following table summarizes the key quantitative data for DMTr-LNA-U-3-CED-Phosphoramidite.

| Property | Value | Reference |

| Molecular Formula | C40H47N4O9P | [1] |

| Molecular Weight | 758.80 g/mol | [1] |

| CAS Number | 206055-76-7 | [2] |

| Appearance | Solid | [3] |

| Storage Condition | -20°C | [4] |

| Shipping Condition | Ambient Temperature | [4] |

Experimental Protocol: Oligonucleotide Synthesis

DMTr-LNA-U-3-CED-Phosphoramidite is utilized in standard automated solid-phase oligonucleotide synthesis protocols with some key modifications to account for its increased steric hindrance compared to standard DNA phosphoramidites.[5]

Materials:

-

DMTr-LNA-U-3-CED-Phosphoramidite

-

Anhydrous acetonitrile

-

Standard DNA or RNA phosphoramidites (if creating a mixedmer)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)

-

Oxidizing solution (e.g., Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Methodology:

The synthesis follows a cyclical four-step process for each monomer addition:

-

Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using the deblocking solution. The support is then washed with acetonitrile.

-

Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to steric hindrance, a longer coupling time is recommended, typically around 180-250 seconds.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. A longer oxidation time of approximately 45 seconds is suggested for LNA monomers.[5]

These four steps are repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing:

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the cyanoethyl protecting groups from the phosphate backbone and the protecting groups on the nucleobases are removed by incubation in a cleavage and deprotection solution.

-

Purification: The crude oligonucleotide product can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

The following diagram illustrates the workflow for a single coupling cycle in oligonucleotide synthesis.

Caption: Oligonucleotide synthesis cycle workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]

- 3. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]

- 4. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]

- 5. glenresearch.com [glenresearch.com]

The Gatekeeper of LNA Synthesis: An In-depth Guide to the Dimethoxytrityl (DMTr) Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic oligonucleotides, particularly Locked Nucleic Acids (LNAs), precision and purity are paramount. The successful construction of these high-affinity nucleic acid analogs hinges on the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMTr) group stands out as a critical gatekeeper. This technical guide provides a comprehensive overview of the multifaceted role of the DMTr group in LNA synthesis, from its protective function during synthesis to its indispensable role in purification, supported by detailed experimental protocols and quantitative data.

The Core Function: A Robust 5'-Hydroxyl Guardian

The primary role of the DMTr group in LNA synthesis is the protection of the 5'-hydroxyl group of the LNA phosphoramidite (B1245037) monomers.[1] This bulky, acid-labile group is essential for preventing self-polymerization of the phosphoramidites and ensuring that the coupling reaction occurs exclusively at the desired 5'-position of the growing oligonucleotide chain.[2]

The DMTr group is introduced onto the 5'-hydroxyl of the LNA nucleoside during the preparation of the phosphoramidite building blocks. Its selection is based on its stability under the basic and neutral conditions of the coupling and oxidation steps of solid-phase synthesis, and its facile removal under mild acidic conditions.[2]

The LNA Solid-Phase Synthesis Cycle: A DMTr-Orchestrated Process

The automated solid-phase synthesis of LNA oligonucleotides follows a four-step cycle for each monomer addition, where the DMTr group plays a pivotal role in the first two steps. Due to the sterically hindered nature of LNA monomers, longer coupling and oxidation times are generally required compared to standard DNA or RNA synthesis.[3]

The four steps of the LNA synthesis cycle are:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the solid support-bound nucleoside. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous non-polar solvent like dichloromethane (B109758) (DCM).[2] The removal of the DMTr group exposes the 5'-hydroxyl group for the subsequent coupling reaction. The liberated DMTr cation has a characteristic orange color, which can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[2]

-

Coupling: The next LNA phosphoramidite monomer, with its 5'-hydroxyl group protected by a DMTr group, is activated by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide chain.[2]

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations, a capping step is introduced. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester linkage. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[2]

This four-step cycle is repeated for each LNA monomer to be added to the growing chain.

Purification Advantage: The "Trityl-on" Strategy

One of the most significant contributions of the DMTr group to LNA synthesis is its role in the purification of the final product. The "Trityl-on" purification strategy leverages the hydrophobicity of the DMTr group, which is intentionally left on the 5'-terminus of the full-length LNA oligonucleotide after the final synthesis cycle.[4]

This strategy allows for highly efficient separation of the desired full-length product from shorter, "failure" sequences that lack the 5'-DMTr group (as their unreacted 5'-hydroxyls were capped during synthesis). Reverse-phase high-performance liquid chromatography (RP-HPLC) or reverse-phase solid-phase extraction (SPE) cartridges are commonly used for this purpose.[5][6] The hydrophobic DMTr group causes the full-length LNA to be strongly retained on the hydrophobic stationary phase, while the more hydrophilic failure sequences are washed away.[5][6]

After the failure sequences have been removed, the DMTr group is cleaved from the purified, support-bound LNA using a mild acid treatment. The final, deprotected LNA product is then eluted. This method significantly enhances the purity of the final LNA oligonucleotide.

Quantitative Impact on Yield and Purity

The use of DMTr-on purification significantly improves the purity of the final LNA oligonucleotide product. While specific yields can be sequence-dependent, the principle of retaining the full-length product while washing away truncated sequences leads to a substantial enrichment of the desired molecule.

| Purification Strategy | Typical Purity of Crude Oligonucleotide | Purity after Purification | Typical Overall Yield | Reference |

| DMTr-off (Desalting only) | 50-70% | 60-80% | Moderate | [5] |

| DMTr-on (RP-HPLC/SPE) | 50-70% | >90-98% | Good | [4][5] |

Table 1: Comparison of Purification Strategies for Synthetic Oligonucleotides.

Experimental Protocols

Automated LNA Solid-Phase Synthesis Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer, adapted for LNA synthesis. Specific timings and volumes may need to be optimized based on the synthesizer model and the specific LNA sequence.

| Step | Reagent/Solvent | Typical Wait Time |

| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 seconds |

| 2. Wash | Acetonitrile | 30-60 seconds |

| 3. Coupling | 0.1 M LNA Phosphoramidite + 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile | 3-5 minutes |

| 4. Wash | Acetonitrile | 30-60 seconds |

| 5. Capping | Cap A (Acetic Anhydride/Pyridine/THF) + Cap B (N-Methylimidazole/THF) | 30-60 seconds |

| 6. Wash | Acetonitrile | 30-60 seconds |

| 7. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 60-120 seconds |

| 8. Wash | Acetonitrile | 30-60 seconds |

Table 2: Generalized Automated LNA Synthesis Cycle.[3]

DMTr-on Reverse-Phase HPLC Purification of LNA Oligonucleotides

This protocol outlines the general steps for purifying a DMTr-on LNA oligonucleotide using RP-HPLC.

-

Cleavage and Deprotection: The synthesized LNA oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine. The 5'-DMTr group remains intact.

-

Sample Preparation: The crude, deprotected LNA solution is lyophilized and redissolved in a suitable aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0).

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: 0.1 M TEAA in water.

-

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

-

Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the oligonucleotides. The hydrophobic DMTr-on LNA will elute at a higher acetonitrile concentration than the trityl-off failure sequences.

-

Detection: UV absorbance at 260 nm.

-

-

Fraction Collection: The peak corresponding to the DMTr-on LNA is collected.

-

Detritylation: The collected fraction is treated with 80% acetic acid for 15-30 minutes at room temperature to cleave the DMTr group.

-

Final Desalting: The detritylated LNA is desalted using a size-exclusion column or by ethanol (B145695) precipitation to remove the acetic acid and salts.

-

Lyophilization: The final purified LNA oligonucleotide is lyophilized to a dry powder.

Chemical Structure of a DMTr-Protected LNA Monomer

The DMTr group is attached to the 5' position of the LNA nucleoside. The 3' position is modified with a phosphoramidite group for coupling, and the exocyclic amines of the bases (A, C, G) are also protected.

Conclusion

The dimethoxytrityl group is far more than a simple protecting group in the synthesis of Locked Nucleic Acids. It is a master regulator of the synthesis process, ensuring the fidelity of chain elongation, and a powerful tool for achieving the high levels of purity required for research, diagnostic, and therapeutic applications. A thorough understanding of the role and handling of the DMTr group is therefore fundamental for any scientist or professional involved in the development and production of LNA-based technologies. The strategic retention of the DMTr group for "Trityl-on" purification is a testament to the elegance and efficiency of modern oligonucleotide chemistry, enabling the production of high-quality LNA molecules that are driving innovation in molecular biology and medicine.

References

- 1. qiagen.com [qiagen.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. diva-portal.org [diva-portal.org]

- 6. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of Drug Discovery: A Technical Guide to the C3'-endo Conformation of Locked Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acids (LNAs) have emerged as a cornerstone in the development of nucleic acid-based therapeutics and diagnostics. Their remarkable properties, stemming from a unique structural modification, offer unprecedented advantages in target affinity, specificity, and biostability. This in-depth technical guide delves into the core of LNA technology: the C3'-endo conformation, providing a comprehensive understanding for researchers and drug development professionals.

The Core of LNA: A Structurally Rigid C3'-endo Conformation

Locked Nucleic Acid is a modified RNA nucleotide analog where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the ribose moiety into a rigid C3'-endo (North) conformation, which is characteristic of A-form nucleic acid duplexes.[1][3][4][5] This pre-organized structure is the primary reason for the exceptional properties of LNAs.[6]

In contrast to the flexible sugar puckering (C2'-endo vs. C3'-endo) observed in natural DNA and RNA, the locked C3'-endo conformation of LNA minimizes the entropic penalty upon duplex formation, contributing significantly to its enhanced thermal stability.[6][7] This structural rigidity also leads to improved base stacking interactions, further stabilizing the duplex.[6][8]

Thermodynamic Properties of LNA-Modified Duplexes

The incorporation of LNA monomers into DNA or RNA oligonucleotides dramatically increases the thermal stability of the resulting duplexes. This is quantified by the melting temperature (Tm), which can increase by 3-8 °C for each LNA substitution.[2] The enhanced stability is primarily due to a more favorable enthalpy (ΔH°) of hybridization, although a less unfavorable entropy (ΔS°) change also contributes.[7][9][10]

The thermodynamic benefits of LNA are sequence-dependent, with LNA pyrimidines generally contributing more to stability than LNA purines.[9][10] The neighboring bases also play a crucial role in the overall stability of the duplex.[9][10]

Table 1: Thermodynamic Parameters for Single LNA Incorporations in DNA Duplexes

| LNA Monomer | Neighboring Bases (5'-XLY-3') | ΔTm (°C per modification) | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) |

| LNA-A | T-A-T | +5.2 | -3.8 | -9.2 |

| LNA-T | A-T-A | +6.1 | -4.2 | -10.1 |

| LNA-C | G-C-G | +7.6 | -5.1 | -12.5 |

| LNA-G | C-G-C | +4.8 | -3.5 | -8.5 |

| LNA-A | G-A-C | +6.5 | -4.5 | -11.0 |

| LNA-T | C-T-G | +7.2 | -4.9 | -11.8 |

Note: These are representative values and can vary based on the full sequence context and experimental conditions. Data synthesized from multiple sources.[9][10]

Impact on Duplex Structure and Recognition

The rigid C3'-endo conformation of LNA forces the entire LNA-containing strand and, consequently, the entire duplex to adopt an A-form helical geometry, similar to that of an RNA-RNA duplex.[2][11][12][13] This has significant implications for molecular recognition and biological activity. For instance, LNA-DNA/RNA heteroduplexes can be substrates for RNase H, an enzyme that cleaves the RNA strand of such hybrids, a critical mechanism for antisense drug action.[14][15]

The A-form geometry also influences the width of the major and minor grooves of the duplex, which can affect the binding of proteins and other molecules.[11]

Experimental Protocols for LNA Conformational Analysis

The structural and thermodynamic properties of LNA-modified oligonucleotides are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Solution Structure Determination

2D NMR spectroscopy is a powerful tool to determine the solution structure of LNA-containing duplexes and to confirm the C3'-endo conformation of the LNA monomers.[6][16][17]

Key Methodologies:

-

Sample Preparation: LNA-containing oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry.[18] The purified oligonucleotides are dissolved in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) to a final concentration of 1-2 mM. For exchangeable proton observation, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O.

-

NMR Data Acquisition: A suite of 2D NMR experiments is performed, typically on a 500 MHz or higher spectrometer.[19]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine inter-proton distances, which are crucial for 3D structure calculation. Mixing times of 100-300 ms (B15284909) are commonly used.[19]

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual nucleotides.

-

DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy): To determine scalar coupling constants (J-couplings), which provide information about the sugar pucker conformation.[6]

-

-

Data Analysis and Structure Calculation:

-

Resonance assignments are made using standard sequential assignment strategies.

-

Inter-proton distance restraints are derived from NOESY cross-peak intensities.

-

Torsion angle restraints for the sugar pucker are derived from the analysis of J-couplings.

-

3D structures are calculated using molecular dynamics and simulated annealing protocols with software like AMBER or XPLOR-NIH.

-

X-ray Crystallography for High-Resolution Structure

X-ray crystallography provides a static, high-resolution view of the LNA duplex in the solid state, confirming the C3'-endo pucker and revealing detailed information about hydration and crystal packing.[13][20][21]

Key Methodologies:

-

Crystallization: The purified LNA-containing oligonucleotide is screened against a variety of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: A suitable crystal is cryo-cooled and diffraction data are collected at a synchrotron source.[21]

-

Structure Determination and Refinement:

-

The structure is typically solved by molecular replacement using a canonical A-form or B-form DNA duplex as a starting model.

-

The model is then refined against the experimental diffraction data using software like CNS or PHENIX. Manual model building is performed using programs like Coot.

-

Water molecules and ions are added to the model in the final stages of refinement.

-

Applications in Drug Development

The unique properties of LNAs make them highly valuable for various therapeutic and diagnostic applications.

-

Antisense Oligonucleotides (ASOs): LNA-based ASOs exhibit enhanced target binding affinity and nuclease resistance, leading to improved potency and duration of action.[22][23] Several LNA ASO drugs are in clinical development for a range of diseases.[22][23]

-

siRNA (small interfering RNA): Incorporating LNAs into siRNA duplexes can improve their stability and reduce off-target effects.[22]

-

Diagnostic Probes: The high affinity and specificity of LNAs make them ideal for use in diagnostic assays such as quantitative PCR (qPCR), in situ hybridization (ISH), and microarrays.[2]

-

Aptamers: LNA modifications can be introduced into aptamers to enhance their structural stability and binding affinity to their targets.[24]

Conclusion

The locked C3'-endo conformation is the defining feature of LNA technology, bestowing upon it a suite of advantageous properties that are being actively exploited in the development of next-generation nucleic acid therapeutics and diagnostics. A thorough understanding of the structural and thermodynamic consequences of this modification is paramount for the rational design of effective and safe LNA-based drugs and tools. This guide provides a foundational understanding for researchers and developers to harness the full potential of this powerful technology.

References

- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 2. microsynth.com [microsynth.com]

- 3. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

- 6. The conformations of locked nucleic acids (LNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 14. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. NMR studies of fully modified locked nucleic acid (LNA) hybrids: solution structure of an LNA:RNA hybrid and characterization of an LNA:DNA hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMR structure of an α-L-LNA:RNA hybrid: structural implications for RNase H recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray crystal structure of a locked nucleic acid (LNA) duplex composed of a palindromic 10-mer DNA strand containing one LNA thymine monomer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. aps.anl.gov [aps.anl.gov]

- 22. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ebiotrade.com [ebiotrade.com]

- 24. tandfonline.com [tandfonline.com]

Unlocking Enhanced Stability: A Technical Guide to LNA-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) modifications represent a significant advancement in oligonucleotide technology, offering unprecedented thermal stability and target affinity. This in-depth technical guide explores the core principles of LNA-enhanced thermal stability, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We delve into the quantitative impact of LNA incorporation, detail the experimental protocols for its characterization, and visualize the underlying mechanisms and workflows.

The Core Principle: Conformational Rigidity and Enhanced Hybridization

Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the sugar into a C3'-endo (A-form) conformation, which is ideal for Watson-Crick base pairing. This pre-organization minimizes the entropic penalty associated with duplex formation, leading to a significant increase in the thermal stability of LNA-containing oligonucleotides when hybridized to complementary DNA or RNA strands.[1][2]

The enhanced stability of LNA-modified duplexes is a key factor in their broad utility in therapeutics and diagnostics. This inherent stability allows for the design of shorter oligonucleotides with higher melting temperatures (Tm), leading to improved specificity and the ability to target sequences that are otherwise challenging for traditional DNA or RNA oligos.[3]

Quantitative Impact of LNA Modification on Thermal Stability

The incorporation of LNA monomers into an oligonucleotide has a profound and quantifiable effect on its thermal stability. This is most commonly measured as an increase in the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands.

Increase in Melting Temperature (Tm)

Each LNA monomer incorporated into a DNA or RNA oligonucleotide can increase the Tm by 2-8°C, a significantly greater increase than that observed with other modifications like 2'-O-methyl RNA.[3][4] This enhancement is, however, context-dependent, influenced by the surrounding sequence.[5]

Table 1: Representative Increase in Melting Temperature (Tm) per LNA Modification

| Oligonucleotide Type | Modification | Average ΔTm per LNA (°C) | Reference |

| DNA/DNA Duplex | Single LNA | +1 to +8 | [6] |

| DNA/RNA Duplex | Single LNA | +2 to +10 | [7] |

| LNA/DNA Gapmer | LNA flanks | +1.5 to +4 | [4] |

Thermodynamic Parameters

The enhanced thermal stability of LNA-modified oligonucleotides is reflected in the thermodynamic parameters of duplex formation: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The locked conformation of the LNA monomer leads to a more favorable enthalpic contribution and a less unfavorable entropic change upon hybridization.[2][8]

Table 2: Thermodynamic Contributions of LNA Modifications to Duplex Stability

| Parameter | Effect of LNA Modification | Rationale | Reference |

| ΔH° (Enthalpy) | More negative (favorable) | Enhanced stacking interactions and hydrogen bonding due to the pre-organized A-form helix. | [8] |

| ΔS° (Entropy) | Less negative (less unfavorable) | The LNA monomer is already in a rigid conformation, reducing the entropic cost of duplex formation. | [8] |

| ΔG° (Gibbs Free Energy) | More negative (more stable duplex) | The combination of a more favorable enthalpy and a less unfavorable entropy results in a more stable duplex. | [2] |

Mismatch Discrimination

A critical advantage of LNA-modified oligonucleotides is their superior ability to discriminate between perfectly matched and mismatched target sequences. The rigid nature of the LNA-DNA duplex accentuates the destabilizing effect of a mismatch, often resulting in a larger decrease in Tm (ΔTm) compared to an equivalent mismatch in a DNA-DNA duplex.[9][10] This property is invaluable for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[8]

Table 3: Comparison of Mismatch Discrimination (ΔTm) for DNA and LNA-Modified Probes

| Mismatch Type | ΔTm for DNA Probe (°C) | ΔTm for LNA Probe (°C) | Reference |

| A•A | 8.4 | 12.3 | [9] |

| G•T | 6.3 | 5.5 | [9] |

| C•T | 5.9 | 9.8 | [10] |

Note: ΔTm is the difference in melting temperature between the perfectly matched duplex and the mismatched duplex.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of LNA-modified oligonucleotides is primarily assessed using techniques that monitor the denaturation of the duplex as a function of temperature. The most common methods are UV-Vis spectrophotometry (thermal denaturation or melting analysis), Differential Scanning Calorimetry (DSC), and Circular Dichroism (CD) spectroscopy.

UV-Vis Thermal Denaturation (Melting) Analysis

This is the most widely used method for determining the Tm of oligonucleotides. It relies on the hyperchromic effect, where the absorbance of UV light by the nucleic acid bases at 260 nm increases as the duplex denatures into single strands.

Detailed Methodology:

-

Oligonucleotide Synthesis and Purification: LNA-containing oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[7] Purification is typically performed by high-performance liquid chromatography (HPLC) to ensure high purity.[11]

-

Sample Preparation:

-

Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[4]

-

The final concentration of the duplex should be in the low micromolar range (e.g., 1-5 µM).[12]

-

Degas the samples to prevent bubble formation during heating.

-

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature at the maximum of the first derivative of the melting curve.[15]

-

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample as it is heated, providing a more complete thermodynamic profile of the melting transition.

Detailed Methodology:

-

Sample Preparation:

-

Prepare the oligonucleotide duplex sample and a matching reference buffer as for UV melting analysis. The concentration may need to be higher than for UV melting.

-

Thoroughly degas both the sample and reference solutions.[3]

-

-

Instrumentation: Use a differential scanning calorimeter.

-

Data Acquisition:

-

Load the sample and reference solutions into their respective cells in the calorimeter.

-

Scan the temperature over the desired range (e.g., 20°C to 100°C) at a constant rate (e.g., 60°C/hour).[16]

-

-

Data Analysis:

-

The output is a thermogram of heat capacity (Cp) versus temperature.

-

The Tm is the temperature at the peak of the transition.

-

The enthalpy of the transition (ΔH°) can be calculated by integrating the area under the peak.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral structure of nucleic acids. The conformational change from a duplex to single strands can be monitored by CD.

Detailed Methodology:

-

Sample Preparation: Prepare the duplex sample in a suitable buffer as for UV melting analysis.

-

Instrumentation: Use a CD spectropolarimeter equipped with a temperature controller.

-

Data Acquisition:

-

Record the CD spectrum at a series of increasing temperatures. A wavelength where a significant change is observed upon melting (e.g., 260-280 nm) is chosen for the melting experiment.[17]

-

Alternatively, monitor the CD signal at a fixed wavelength while ramping the temperature.

-

-

Data Analysis:

-

Plot the CD signal versus temperature to obtain a melting curve.

-

The Tm is determined from the midpoint of the transition.[17]

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: Mechanism of LNA-induced thermal stability.

Caption: Experimental workflow for UV thermal denaturation analysis.

Caption: LNA enhances mismatch discrimination.

Conclusion

LNA-modified oligonucleotides offer a powerful tool for applications requiring high thermal stability and specificity. The predictable and significant increase in melting temperature, coupled with enhanced mismatch discrimination, makes LNA a superior choice for the development of next-generation diagnostics and therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of these valuable molecules, enabling researchers to harness the full potential of LNA technology.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alan-cooper.org.uk [alan-cooper.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. Method of Oligonucleotide Purification [biosyn.com]

- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. experts.umn.edu [experts.umn.edu]

- 15. agilent.com [agilent.com]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Genome: A Technical Guide to the Superior Nuclease Resistance of LNA-Containing Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of potent and durable oligonucleotide therapeutics is intrinsically linked to overcoming their inherent vulnerability to nuclease degradation. This in-depth technical guide explores the exceptional nuclease-resistant properties conferred by Locked Nucleic Acid (LNA) modifications. By delving into the structural basis of this stability and presenting robust quantitative data, this document serves as a comprehensive resource for the rational design of next-generation oligonucleotide drugs.

The LNA Advantage: A Structural Shield Against Degradation

Locked Nucleic Acid is a class of RNA analogs featuring a methylene (B1212753) bridge that locks the ribose ring in an RNA-mimicking C3'-endo conformation.[1] This seemingly subtle modification has profound implications for the stability of an oligonucleotide. The rigid structure of LNA significantly enhances its binding affinity to complementary DNA and RNA strands and, crucially, provides a steric shield against the enzymatic machinery of nucleases.[1][2] This inherent resistance to both endo- and exonucleases translates into a dramatically extended half-life in biological fluids, a critical attribute for therapeutic efficacy.[2][3]

Quantitative Analysis of Nuclease Resistance

The superior stability of LNA-containing oligonucleotides has been extensively documented. The following tables summarize key quantitative data from seminal studies, offering a clear comparison with other common oligonucleotide modifications.

Table 1: Stability of Oligonucleotides in Human Serum

| Oligonucleotide Type | Half-life (t1/2) | Fold Increase vs. Unmodified DNA | Reference |

| Unmodified Oligodeoxynucleotide | ~1.5 hours | 1x | [4] |

| LNA/DNA Gapmer (3 LNA at each end) | ~15 hours | 10x | [4] |

| Phosphorothioate (PS) | 10 hours | ~6.7x | [4] |

| 2'-O-methyl Gapmer | 12 hours | 8x | [4] |

Table 2: Stability Against Specific Nucleases

| Oligonucleotide Modification | Nuclease | Observation | Reference |

| Fully LNA modified | Snake Venom Phosphodiesterase (3'-exonuclease) | Completely stable after 2 hours. | [5] |

| Two 3'-terminal LNAs | Snake Venom Phosphodiesterase (3'-exonuclease) | 83% of full-length oligo remained after 2 hours. | [5] |

| Fully LNA modified | S1-endonuclease | 85% of full-length oligo remained after 2 hours. | [5] |

| Unmodified DNA and Phosphorothioate | S1-endonuclease | Undetectable after 30 minutes. | [5] |

| Penultimate LNA at 3'-end | 3'→5' exonuclease activities of various DNA polymerases | Essentially complete nuclease resistance. | [6] |

Experimental Protocols for Assessing Nuclease Resistance

The evaluation of nuclease resistance is a cornerstone of preclinical oligonucleotide development. Below are detailed methodologies for commonly employed assays.

Serum Stability Assay

This assay assesses the stability of oligonucleotides in a biologically relevant medium.

1. Oligonucleotide Preparation:

-

The test oligonucleotide (e.g., LNA-modified, unmodified DNA) is typically radiolabeled at the 5'-end with ³²P using T4 polynucleotide kinase for subsequent visualization.

2. Incubation:

-

The labeled oligonucleotide is incubated in fresh human serum (or serum from another relevant species) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

3. Analysis:

-

The reaction is quenched at each time point, and the samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is exposed to a phosphor screen, and the amount of full-length, intact oligonucleotide is quantified using densitometry.

4. Data Interpretation:

-

The percentage of intact oligonucleotide at each time point is plotted, and the half-life (t₁/₂) is calculated.

Specific Nuclease Challenge Assay

This assay evaluates the resistance of an oligonucleotide to a specific purified nuclease.

1. Reaction Setup:

-

The oligonucleotide is incubated in a reaction buffer specific to the nuclease being tested (e.g., snake venom phosphodiesterase, S1 nuclease).

-

The purified nuclease is added to initiate the degradation.

2. Incubation and Sampling:

-

The reaction is incubated at the optimal temperature for the nuclease (typically 37°C).

-

Samples are collected at defined intervals.

3. Analysis and Interpretation:

-

The analysis is performed as described for the serum stability assay (PAGE and densitometry).

-

This method allows for a more direct comparison of the intrinsic resistance of different modifications to a particular class of nuclease.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow for nuclease resistance assays and the mechanism of action for LNA gapmers, a common design for antisense oligonucleotides.

LNA gapmers are chimeric oligonucleotides designed to harness the RNase H pathway for target RNA degradation. They typically consist of a central "gap" of DNA monomers flanked by LNA "wings".[4][7] The LNA wings provide high binding affinity and nuclease stability, while the DNA gap, upon hybridization to the target RNA, creates a DNA:RNA hybrid substrate that is recognized and cleaved by RNase H.[4][8]

Conclusion

The incorporation of LNA nucleotides into oligonucleotides offers a powerful and validated strategy to overcome the challenge of nuclease degradation. The significant increase in serum half-life, coupled with resistance to specific endo- and exonucleases, underscores the therapeutic potential of this chemistry. For researchers and drug developers, a thorough understanding of the principles and quantitative data presented in this guide is essential for the design of stable, potent, and effective oligonucleotide-based therapies.

References

- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Antisense Gapmers with LNA-Wings and (S)-5′-C-Aminopropyl-2′-arabinofluoro-nucleosides Could Efficiently Suppress the Expression of KNTC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of LNA® Phosphoramidites in DNA/RNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA®) phosphoramidites are a class of powerful nucleic acid analogs that have revolutionized the fields of molecular biology, diagnostics, and drug development. Their unique structural and chemical properties impart unprecedented thermal stability, specificity, and nuclease resistance to oligonucleotides. This technical guide provides a comprehensive overview of the fundamental principles of using LNA phosphoramidites in DNA and RNA synthesis, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding and practical application of this transformative technology.

The LNA Monomer: A Conformationally "Locked" Nucleotide

The defining feature of an LNA nucleotide is the presence of a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This covalent linkage "locks" the furanose ring in a rigid C3'-endo conformation, which is the ideal geometry for forming A-type duplexes, characteristic of RNA-RNA and DNA-RNA hybrids. This pre-organized structure is the primary reason for the remarkable properties of LNA-containing oligonucleotides.

Enhanced Hybridization and Thermal Stability

The pre-organized structure of LNA monomers significantly reduces the entropic penalty associated with duplex formation. This leads to a dramatic increase in the melting temperature (Tm) of LNA-containing oligonucleotides when hybridized to their complementary DNA or RNA targets. This enhanced thermal stability allows for the use of shorter probes and primers with high specificity.

Quantitative Impact of LNA on Melting Temperature (Tm)

The incorporation of LNA monomers into an oligonucleotide can increase the Tm by approximately 2-8°C per LNA modification. The exact increase is sequence-dependent.

| Number of LNA Modifications | Sequence (5' to 3') | Complement | Tm (°C) | ΔTm per LNA (°C) |

| 0 | G T A C G T A C | C A T G C A T G | 36 | - |

| 1 | G T A C G T A C | C A T G C A T G | 43 | +7 |

| 2 | G T A C G T A C | C A T G C A T G | 50 | +7 |

| 3 | G T A C G T A C | C A T G C A T G | 57 | +7 |

| 4 | G T A C G T A C | C A T G C A T G | 64 | +7 |

This table presents illustrative data. The actual Tm increase can vary based on sequence context, salt concentration, and other experimental conditions.

Superior Mismatch Discrimination

The rigid conformation of LNA nucleotides enhances the specificity of hybridization, leading to superior discrimination between perfectly matched and mismatched target sequences. Even a single nucleotide mismatch can result in a significant decrease in the melting temperature (ΔTm), often around 20°C, making LNA-containing probes ideal for applications requiring high specificity, such as single nucleotide polymorphism (SNP) genotyping.[1]

Exceptional Nuclease Resistance

The 2'-O, 4'-C-methylene bridge in LNA monomers sterically hinders the approach of nucleases, rendering LNA-containing oligonucleotides highly resistant to enzymatic degradation.[2] Studies have shown that placing an LNA residue at the penultimate (L-2) position from the 3'-end can confer essentially complete resistance to 3'→5' exonucleases.[3] This property is crucial for in vivo applications, such as antisense therapy, where oligonucleotide stability is paramount.

Nuclease Resistance Comparison

| Oligonucleotide Type | Modification | Relative Nuclease Resistance |

| Unmodified DNA | None | Low |

| Phosphorothioate DNA | Sulfur substitution on phosphate (B84403) backbone | Moderate |

| LNA-modified (3' end) | LNA at the terminal (L-1) position | Partial |

| LNA-modified (penultimate) | LNA at the penultimate (L-2) position | High |

| Full LNA | All nucleotides are LNA | Very High |

Applications of LNA Phosphoramidites

The unique properties of LNA-modified oligonucleotides have led to their widespread adoption in a variety of molecular biology techniques and therapeutic strategies.

Allele-Specific PCR (AS-PCR) and SNP Genotyping

LNA-modified primers and probes significantly improve the specificity and reliability of AS-PCR for SNP detection.[1] The high mismatch discrimination allows for the accurate genotyping of single nucleotide variations.

Fluorescence In Situ Hybridization (FISH)

LNA-based probes for FISH offer increased sensitivity and specificity, allowing for the detection of shorter target sequences with lower background signals.[4] The high affinity of LNA probes also enables shorter hybridization times.

Antisense Oligonucleotides (ASOs)

LNA "gapmers" are potent antisense oligonucleotides used for gene silencing. These chimeric oligonucleotides typically consist of a central "gap" of DNA monomers flanked by LNA "wings." The LNA wings provide high affinity for the target mRNA and nuclease resistance, while the DNA gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation.[5][6]

Experimental Protocols

Solid-Phase Synthesis of LNA-Oligonucleotides

LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[7][8] However, due to the increased steric bulk of LNA phosphoramidites, some modifications to the standard synthesis cycle are required.

Protocol:

-

Preparation: LNA phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid-support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

-

Coupling: The LNA phosphoramidite is activated with a tetrazole or a similar activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for LNA monomers is extended to 3-15 minutes to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are capped with acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution. A longer oxidation time of approximately 45 seconds is recommended for LNA additions.

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

-

Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities.

Purification of LNA-Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is the preferred method for purifying LNA-containing oligonucleotides to achieve the high purity required for most applications.[9][10] Both ion-exchange (IEX) and reverse-phase (RP) HPLC can be used.

Reverse-Phase HPLC (RP-HPLC) Protocol:

-

Column: A C8 or C18 reverse-phase column is typically used.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v).

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the oligonucleotides. The exact gradient will depend on the length and LNA content of the oligonucleotide.

-

Detection: UV absorbance is monitored at 260 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Desalting: The collected fractions are desalted using a size-exclusion column or ethanol (B145695) precipitation to remove the TEAA salt.

Nuclease Resistance Assay

This protocol can be used to compare the stability of LNA-modified oligonucleotides to their unmodified counterparts in the presence of nucleases.

-

Oligonucleotide Preparation: Prepare solutions of the LNA-modified and unmodified oligonucleotides at the same concentration in a suitable buffer (e.g., PBS).

-

Nuclease Digestion: Incubate the oligonucleotides with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) at 37°C.

-

Time Points: Remove aliquots from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA to inactivate the nuclease.

-

Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to visualize the degradation of the oligonucleotides over time. The percentage of intact oligonucleotide at each time point can be quantified to determine the rate of degradation.

RNase H Cleavage Assay

This assay is used to assess the ability of LNA gapmers to induce RNase H-mediated cleavage of a target RNA.[11]

-

Duplex Formation: Anneal the LNA gapmer with a complementary target RNA (often radiolabeled or fluorescently tagged for detection) by heating to 90°C and slowly cooling to room temperature.

-

RNase H Reaction: Incubate the RNA/LNA gapmer duplex with RNase H in a suitable reaction buffer containing MgCl₂ at 37°C.

-

Time Points: Take aliquots at different time points.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Analysis: Analyze the reaction products by denaturing PAGE. The cleavage of the target RNA will result in smaller fragments that can be visualized and quantified.

Conclusion

LNA phosphoramidites are indispensable tools for the synthesis of modified oligonucleotides with superior hybridization properties, specificity, and nuclease resistance. Their integration into DNA and RNA synthesis protocols has enabled significant advancements in a wide array of research, diagnostic, and therapeutic applications. By understanding the core principles of LNA technology and following optimized experimental protocols, researchers can fully harness the potential of these remarkable nucleic acid analogs to push the boundaries of scientific discovery and drug development.

References

- 1. SNP Detection [qiagen.com]

- 2. Custom LNA Fish Probes [qiagen.com]

- 3. qiagen.com [qiagen.com]

- 4. qiagen.com [qiagen.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. atdbio.com [atdbio.com]

- 7. agilent.com [agilent.com]

- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Locked Nucleic Acid (LNA) Technology for Nucleic Acid Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) represents a class of modified RNA nucleotide analogues that has revolutionized nucleic acid research and therapeutics. The defining structural feature of an LNA monomer is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the ribose ring into a rigid, RNA-like C3'-endo conformation, which is the ideal structure for forming stable Watson-Crick base pairs.[1][3]

This conformational lock pre-organizes the phosphate (B84403) backbone of an LNA-containing oligonucleotide (oligo), dramatically increasing its binding affinity (hybridization) to complementary DNA and RNA target sequences.[4] Consequently, LNA-based probes and antisense agents exhibit unprecedented thermal stability, enhanced specificity, and superior resistance to enzymatic degradation compared to traditional DNA or RNA oligos.[1][5] These properties have made LNA an indispensable tool for a wide range of applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, microRNA (miRNA) research, and antisense drug development.[2][6][7]

The Core Technology: Mechanism and Properties

The power of LNA technology stems directly from its unique bicyclic structure. By locking the sugar pucker in the C3'-endo conformation, LNA forces the oligo duplex into an A-type helical geometry, similar to an RNA-RNA duplex. This pre-organization minimizes the entropic penalty of hybridization, leading to a more rapid and stable duplex formation.[1]

The primary benefits of incorporating LNA monomers into oligonucleotides are quantifiable and are summarized below.

Data Presentation: LNA Performance Characteristics

Table 1: Enhanced Thermal Stability of LNA-Modified Oligonucleotides

| Property | Value | Description | Citations |

| Melting Temperature (Tm) Increase | +2 to +8 °C per LNA monomer | The incorporation of a single LNA base significantly increases the Tm of the duplex, allowing for shorter and more stable probes. | [1] |

| Tm Normalization | Narrow Tm range regardless of GC content | By varying the number of LNA substitutions, probes targeting sequences with different GC content can be designed to have a uniform Tm, which is crucial for multiplex assays and microarrays. | [1] |

| Mismatch Discrimination (ΔTm) | Significantly Increased | The Tm difference (ΔTm) between a perfectly matched and a mismatched target is greater for LNA probes, enabling superior SNP detection and allele-specific assays. | [1][4] |

Table 2: Comparison of LNA Oligos with Standard DNA and Other Modifications

| Oligonucleotide Type | Key Advantages | Key Disadvantages | Nuclease Resistance |

| DNA | Low cost, standard synthesis | Lower affinity, lower specificity, susceptible to nucleases | Low |

| Phosphorothioate (B77711) (PS) DNA | Good nuclease resistance, RNase H activation | Lower affinity (reduced Tm), potential for non-specific protein binding and toxicity | High |

| 2'-O-Methyl RNA (2'-O-Me) | Increased affinity and nuclease resistance | Moderate Tm increase, does not activate RNase H | Moderate |

| LNA/DNA Chimeras | Highest affinity (large Tm increase), excellent specificity, high nuclease resistance, can activate RNase H (gapmers) | Higher cost of synthesis | High[1][4] |

Applications in Nucleic Acid Research

LNA's unique properties enable and enhance a multitude of molecular biology techniques.

Antisense Oligonucleotides (ASOs)

LNA is a powerful chemistry for creating antisense agents for gene silencing. The most common design is the "LNA gapmer," which consists of a central block of 7-10 DNA or phosphorothioate DNA nucleotides flanked by LNA "wings."[8][9][10]

-

Mechanism of Action : The LNA wings provide high binding affinity and nuclease resistance, while the central DNA "gap" is capable of recruiting the cellular enzyme RNase H.[8][11] Upon hybridization of the gapmer to the target RNA, RNase H specifically cleaves the RNA strand of the heteroduplex, leading to potent and specific gene knockdown.[12][13]

Quantitative PCR (qPCR)

In qPCR, LNA modifications in primers and hydrolysis probes (e.g., TaqMan probes) confer significant advantages.[5][14]

-

Enhanced Sensitivity & Specificity : The high Tm allows for the design of much shorter probes (15-18 nucleotides) compared to standard DNA probes.[15] Shorter probes have better quenching efficiency and higher signal-to-noise ratios, improving sensitivity.[5] The enhanced binding specificity is critical for distinguishing between closely related sequences, such as SNPs or different viral genotypes.[4]

-

Targeting Difficult Sequences : LNA is ideal for designing assays for challenging targets, such as AT-rich regions, which typically have low Tm values with standard DNA primers and probes.[5]

In Situ Hybridization (ISH)

LNA-based probes have transformed ISH, particularly for the detection of small non-coding RNAs like miRNAs and for distinguishing between specific RNA splice variants.[16][17][18]

-

Superior Signal and Low Background : The high affinity of LNA probes allows for shorter probe designs (~20 nucleotides) that still provide strong hybridization signals, even for low-abundance targets.[17] This, combined with stringent washing conditions at high temperatures, results in exceptionally low background and high-resolution imaging.[18]

MicroRNA (miRNA) Research

Given their short length and high sequence similarity among family members, miRNAs are challenging to study with conventional methods. LNA technology overcomes these hurdles for both detection and functional inhibition.[1][7]

-

Detection : LNA-based qPCR and ISH probes provide the specificity needed to detect mature miRNAs and distinguish between family members that may differ by only a single nucleotide.[1][19]

-

Inhibition : LNA-based antisense inhibitors are single-stranded oligos fully complementary to a target miRNA.[20] They bind with extremely high affinity to the mature miRNA, sequestering it and preventing it from binding to its mRNA targets, thereby achieving a functional knockdown.[20][21]

Experimental Protocols and Design Guidelines

Successful implementation of LNA technology requires careful oligo design and optimized protocols.

Protocol: LNA In Situ Hybridization (Whole-Mount Embryo)

This generalized protocol is based on methodologies for detecting mRNAs and miRNAs in whole embryos.[16][17]

-

Probe Design :

-

Design probes 18-22 nucleotides in length.

-

Aim for a Tm of 80-85°C. The final probe concentration for hybridization is typically ~5nM.[16]

-

Label the probe with a hapten like Digoxigenin (DIG) at the 3' and/or 5' end.

-

-

Embryo Collection and Fixation :

-

Collect and stage embryos as required.

-

Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Dehydrate through a methanol (B129727)/PBT (PBS + 0.1% Tween-20) series and store in 100% methanol at -20°C.

-

-

Day 1: Rehydration and Hybridization :

-

Rehydrate embryos through a methanol/PBT series to 100% PBT.

-

Treat with Proteinase K (typically 10 µg/mL) to increase probe accessibility. The exact time is critical and must be optimized for the specific tissue and developmental stage.

-

Post-fix in 4% PFA.

-

Pre-hybridize in hybridization buffer (e.g., 50% formamide, 5x SSC, yeast RNA, heparin) for 2-4 hours at the hybridization temperature.

-

Replace with fresh hybridization buffer containing the LNA probe.

-

Incubate overnight at the hybridization temperature (typically calculated as 22-30°C below the probe's Tm).[16][22]

-

-

Day 2: Washes and Antibody Incubation :

-

Perform a series of high-stringency washes at the hybridization temperature to remove unbound probe (e.g., using buffers with decreasing concentrations of SSC and formamide).[18]

-

Gradually bring embryos to room temperature in a blocking buffer (e.g., PBT with 2% sheep serum and 2 mg/mL BSA).

-

Incubate with an anti-hapten antibody conjugated to alkaline phosphatase (e.g., Anti-DIG-AP) overnight at 4°C.

-

-

Day 3: Detection and Imaging :

-

Wash extensively in PBT to remove unbound antibody.

-

Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

-

Develop the color reaction by adding NBT/BCIP substrate. Monitor closely in the dark.

-

Stop the reaction by washing in PBT.

-

Post-fix and clear the embryos for imaging.

-

Design Guidelines: LNA Probes and Primers

Table 3: LNA Oligonucleotide Design Guidelines

| Application | Guideline | Rationale | Citations |

| General | GC content: 30-60%. | Ensures good hybridization kinetics and avoids non-specific binding. | [23] |

| Avoid stretches of more than 4 consecutive LNAs. | Very high affinity can lead to self-dimerization or poor solubility. | [15] | |

| Avoid stretches of 3 or more G's. | Prevents the formation of G-quadruplexes. | [23] | |

| Avoid LNA self-complementarity. | LNA binds very tightly to other LNA residues, which can cause probe/primer dimerization. | [5] | |

| qPCR Probes | Length: 15-18 nucleotides. | Shorter probes improve quenching and signal-to-noise ratio. | [15] |

| Tm: 65-70°C (7-10°C higher than primers). | Ensures the probe is fully bound during the primer extension phase. | [4][15] | |

| LNA Placement: Distribute 4-6 LNAs throughout the probe, avoiding the 3' end. | Maximizes Tm and specificity. An unmodified 3' end prevents extension by polymerase. | [15] | |

| SNP Detection | Place 2-3 LNA bases directly at or flanking the SNP site. | Maximizes the destabilizing effect of a mismatch, leading to a larger ΔTm. | [4][15] |

| Antisense Gapmers | Total Length: 15-16 nucleotides. | A balance between specificity and cellular uptake efficiency. | [24] |

| DNA Gap Size: 7-10 DNA/PS-DNA bases. | This window is optimal for recruiting and activating RNase H.[8][9][10] | [8] | |

| LNA Wings: 2-4 LNA bases on each flank. | Provides high affinity and protects the oligo from exonuclease degradation. | [11] |

Conclusion

LNA technology has fundamentally advanced nucleic acid research by providing tools with unparalleled affinity, specificity, and stability. From the potent gene silencing of LNA gapmers to the single-nucleotide discrimination of LNA qPCR probes, this technology empowers researchers to investigate biological systems with a level of precision previously unattainable. As synthesis methods become more refined and new applications are discovered, LNA is poised to remain a cornerstone of molecular biology, diagnostics, and the development of next-generation nucleic acid therapeutics.

References

- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 2. glenresearch.com [glenresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metabion.com [metabion.com]

- 6. LNA Technology [qiagen.com]

- 7. Exiqon [gene-quantification.de]

- 8. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Gapmer - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. gene-quantification.de [gene-quantification.de]

- 15. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]

- 16. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. epigenie.com [epigenie.com]

- 21. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antisense LNA GapmeR Custom Builder Help [qiagen.com]

DMTr-LNA-U-3-CED-Phosphoramidite solubility and storage conditions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and storage conditions for DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. Adherence to proper handling and storage protocols is critical to ensure the integrity and reactivity of this reagent, thereby guaranteeing successful oligonucleotide synthesis outcomes.

Core Properties and Handling

DMTr-LNA-U-3-CED-Phosphoramidite is a modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. The "LNA" modification, a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, confers unique structural properties to the resulting oligonucleotide, including enhanced thermal stability and target-binding affinity.

Due to the reactive nature of the phosphoramidite group, this compound is sensitive to moisture and oxidation. Therefore, it must be handled under anhydrous conditions and an inert atmosphere (e.g., argon or dry nitrogen).

Solubility Data

The solubility of DMTr-LNA-U-3-CED-Phosphoramidite is crucial for its application in oligonucleotide synthesis, where it is typically dissolved in anhydrous acetonitrile (B52724). While specific quantitative solubility in acetonitrile is not widely published, it is generally considered soluble to standard concentrations used in synthesis protocols.[1] LNA phosphoramidite monomers have been demonstrated to be exceedingly stable in acetonitrile solution.[2][3]

For applications outside of synthesis, such as in vitro or in vivo studies, solubility in other solvent systems has been reported.

| Solvent/System | Concentration | Observation | Primary Application |

| Anhydrous Acetonitrile | Standard concentrations for synthesis (e.g., 0.1 M) | Soluble and stable[1][2][3] | Oligonucleotide Synthesis |

| DMSO | 50 mg/mL (65.89 mM) | Soluble (may require sonication) | Stock solution for biological assays |

| DMSO | ≥ 2.5 mg/mL (3.29 mM) | Clear solution | Biological assays |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.29 mM) | Clear solution | In vivo studies |

Storage Conditions

Proper storage is paramount to prevent degradation and maintain the efficacy of DMTr-LNA-U-3-CED-Phosphoramidite. Recommendations for both the solid compound and its solutions are summarized below.

| Form | Storage Temperature | Duration | Atmosphere |

| Solid | -20°C[4] | Long-term | Dry, inert atmosphere |

| Solution in Anhydrous Acetonitrile | -20°C | Up to 1 month[5] | Dry, inert atmosphere |

| Solution in Anhydrous Acetonitrile | -80°C | Up to 6 months[5] | Dry, inert atmosphere |

Experimental Protocols

Preparation of Phosphoramidite Solution for Oligonucleotide Synthesis

This protocol outlines the steps for preparing a solution of DMTr-LNA-U-3-CED-Phosphoramidite for use in an automated DNA/RNA synthesizer.

Materials:

-

DMTr-LNA-U-3-CED-Phosphoramidite

-

Anhydrous acetonitrile

-

Dry, amber glass bottle compatible with the synthesizer

-

Syringes and needles (oven-dried or flame-dried)

-

Inert gas source (argon or dry nitrogen) with a regulator and sterile filter

Procedure:

-

Ensure all glassware, syringes, and needles are completely dry.

-

Allow the vial of DMTr-LNA-U-3-CED-Phosphoramidite to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Under a stream of inert gas, carefully transfer the required amount of the solid phosphoramidite into the dry, amber glass bottle.

-

Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).

-

Seal the bottle and gently swirl to dissolve the phosphoramidite completely. Sonication can be used cautiously if dissolution is slow.

-

The prepared solution is now ready to be placed on the synthesizer.

Note on Synthesis Cycle: When using LNA phosphoramidites, it is often recommended to increase the coupling and oxidation times compared to standard DNA phosphoramidites due to their increased steric hindrance.[1]

Visualized Workflows

Logical Relationship for Handling and Storage

Caption: Workflow for the handling and storage of DMTr-LNA-U-3-CED-Phosphoramidite.

Signaling Pathway for Reagent Degradation

Caption: Degradation pathways for phosphoramidites due to moisture and oxygen exposure.

References

The Pivotal Role of the 2-Cyanoethyl Phosphoramidite Group in Modern Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and fundamental research. The phosphoramidite (B1245037) method, first introduced in the early 1980s, remains the gold standard for the automated solid-phase synthesis of DNA and RNA.[] Central to the success and robustness of this methodology is the use of specific protecting groups to ensure the fidelity of the stepwise addition of nucleotide monomers. Among these, the 2-cyanoethyl group, employed for the protection of the phosphate (B84403) backbone, plays a critical and indispensable role. This technical guide provides an in-depth exploration of the function of the cyanoethyl phosphoramidite group, detailing its chemical properties, impact on synthesis efficiency, and the protocols for its use and removal.

The Core Function of the 2-Cyanoethyl Protecting Group

In phosphoramidite chemistry, the synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle comprising four key steps: deblocking, coupling, capping, and oxidation. The 2-cyanoethyl group serves as a temporary protecting group for the phosphorus atom of the phosphoramidite monomer and the subsequent phosphite (B83602) triester intermediate formed during the coupling reaction.[2] Its primary functions are:

-

Prevention of Undesirable Side Reactions: The phosphite triester intermediate is highly reactive and, if unprotected, can undergo unwanted side reactions, such as branching of the oligonucleotide chain. The 2-cyanoethyl group shields the phosphorus atom from such reactions, ensuring the formation of the correct 3'-5' phosphodiester linkage upon oxidation.

-

Ensuring Stability during Synthesis: The cyanoethyl-protected phosphotriester is stable under the conditions of the subsequent synthesis cycles, including the acidic deblocking step required to remove the 5'-dimethoxytrityl (DMT) group for the next coupling reaction.

-

Facile and Orthogonal Removal: A key advantage of the 2-cyanoethyl group is its lability under mild basic conditions, allowing for its efficient removal at the end of the synthesis without compromising the integrity of the newly synthesized oligonucleotide.[3] This removal occurs via a β-elimination mechanism.

Quantitative Data on Synthesis Parameters

The efficiency of each step in the synthesis cycle is paramount for obtaining high yields of the full-length oligonucleotide. The use of 2-cyanoethyl phosphoramidites consistently allows for high coupling efficiencies.

| Parameter | Value/Range | Notes |

| Average Stepwise Coupling Efficiency | > 99% | For standard 2-cyanoethyl phosphoramidites.[4] This high efficiency is critical for the synthesis of long oligonucleotides. |

| Theoretical Yield of Full-Length Product | ~89.2% (for a 20mer with 99.4% coupling efficiency) | The cumulative effect of small inefficiencies becomes significant with increasing oligonucleotide length. |

| ~74.5% (for a 50mer with 99.4% coupling efficiency) | ||